Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
Description
Historical Development of Pyridine Research in Heterocyclic Chemistry
Pyridine, a six-membered aromatic ring with one nitrogen atom, has been a cornerstone of heterocyclic chemistry since its isolation from coal tar in 1849 by Thomas Anderson. Early structural elucidation by Wilhelm Körner and James Dewar established its relationship to benzene, with the substitution of a methine group by nitrogen. The discovery of pyridine’s resonance-stabilized aromatic system and its unique electronic properties—such as the electron-withdrawing effect of the nitrogen atom—laid the groundwork for exploring substituted derivatives.
The Hantzsch pyridine synthesis, developed in 1881, marked a pivotal advancement by enabling the systematic preparation of dihydropyridines, which could be oxidized to aromatic pyridines. This method, using β-keto acids, aldehydes, and ammonia, became a template for synthesizing functionalized pyridines, including nitro- and carboxylate-substituted variants. By the mid-20th century, Aleksei Chichibabin’s work on pyridine synthesis from aldehydes and ammonia further diversified production routes, making pyridine derivatives more accessible for academic and industrial research.
Evolution of Nitropyridine Carboxylates in Chemical Literature
Nitropyridine carboxylates emerged as a specialized class of compounds in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals. The introduction of nitro and carboxylate groups onto the pyridine ring amplifies its electrophilic character, enabling participation in nucleophilic aromatic substitution and metal-catalyzed coupling reactions. For instance, the nitration of pyridine derivatives often proceeds at the meta position due to the directing effects of existing substituents, a property exploited in synthesizing polysubstituted analogs like methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate.
Early synthetic routes relied on classical condensation reactions, but modern approaches leverage catalysts to improve regioselectivity. For example, Grigor'eva et al. demonstrated the use of H-Beta zeolites in the three-component condensation of aldehydes, ketones, and ammonia to yield methylpyridines. Similarly, tin(IV) chloride-mediated multicomponent reactions enabled the assembly of trisubstituted pyridines with malononitrile and anilines. These methodologies laid the foundation for integrating bromo, nitro, and ester functionalities into the pyridine scaffold.
Academic Significance of this compound
The academic interest in this compound stems from its structural features:
- Bromine : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- Nitro group : Acts as a strong electron-withdrawing group, directing further functionalization and stabilizing negative charges in intermediates.
- Carboxylate ester : Provides a handle for hydrolysis or transesterification, enabling modular derivatization.
This compound serves as a precursor in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents. For example, pyridine carboxylates with nitro groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring their pharmaceutical relevance. Additionally, the bromine atom allows for palladium-catalyzed transformations, making the compound a versatile building block in medicinal chemistry.
Current Research Trends and Scientific Interest
Recent advancements in pyridine chemistry emphasize green synthesis, computational modeling, and applications in drug discovery. Microwave-assisted synthesis, as demonstrated by Uredi et al., has reduced reaction times for pyridine derivatives from hours to minutes, improving yields of compounds like (−)-actinidine. Catalyst innovations, such as Fe~3~O~4~@MIL-101(Cr)-N(CH~2~PO~3~)~2~, enable solvent-free, high-yield preparations of pyrazolo[3,4-b]pyridines, reflecting a shift toward sustainable methodologies.
Computational studies now guide the design of nitropyridine carboxylates by predicting substituent effects on reactivity and binding affinity. For instance, density functional theory (DFT) calculations optimize the steric and electronic environments of the pyridine ring, aiding in the development of cytochrome P450 inhibitors. Furthermore, the integration of pyridine derivatives into metal-organic frameworks (MOFs) highlights their potential in materials science, particularly for catalytic and sensing applications.
Table 1: Key Synthetic Methods for Nitropyridine Carboxylates
Properties
IUPAC Name |
methyl 3-bromo-5-nitro-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7(12)5-3(8)2-4(10(13)14)6(11)9-5/h2H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSPXOINPXAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative, followed by bromination and esterification. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions produce amino-substituted compounds .
Scientific Research Applications
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate is a pyridine derivative with bromine, hydroxyl, and nitro functional groups, making it useful in biological research. It has the molecular formula C7H5BrN2O5.
Scientific Research Applications
This compound is used in various scientific fields:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.
- Biology Derivatives are studied for potential antimicrobial and anticancer properties.
- Medicine Ongoing research explores its use in drug development, targeting specific enzymes or receptors in disease pathways.
- Industry It is a building block for synthesizing dyes, pigments, and other specialty chemicals.
Chemical Reactions
This compound undergoes several chemical reactions:
- Substitution Reactions The bromine atom can be replaced by nucleophiles using reagents like sodium methoxide or potassium tert-butoxide.
- Reduction Reactions The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
- Oxidation Reactions The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
This compound has potential therapeutic applications with antimicrobial and anticancer properties.
Antimicrobial Activity
Derivatives exhibit antimicrobial properties, inhibiting the growth of bacterial strains by interfering with cell wall synthesis or disrupting metabolic pathways. For example, one study showed that this compound inhibited E. coli growth with an IC50 value of 15.2 μM, suggesting its potential as an antibacterial agent.
Anticancer Properties
It inhibits cancer cell line proliferation through apoptosis induction and cell cycle arrest. For instance, one study reported that this compound significantly reduced the viability of breast cancer cells. In a comparative analysis, the compound exhibited a dose-dependent decrease in cell viability, particularly in MCF7 cells, where it induced apoptosis through caspase activation.
Properties
- IUPAC Name: methyl 3-bromo-5-nitro-6-oxo-1H-pyridine-2-carboxylate
- Molecular Formula: C7H5BrN2O5
- Molecular Weight: 277.03 g/mol
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Purity
| Compound ID | Substituent Positions | Functional Groups | Purity (%) | CAS Number |
|---|---|---|---|---|
| LD-1868 | 3-Bromo, 6-Hydroxy, 5-Nitro | Methyl ester, Bromo, Hydroxy, Nitro | 97 | [2140305-71-9] |
| PY-7816 | 5-Bromo, 6-Hydroxy | Methyl ester, Bromo, Hydroxy | 95 | [381247-99-0] |
| QH-2018 | 5-Bromo, 3-Hydroxy | Methyl ester, Bromo, Hydroxy | 98 | [1242320-57-5] |
| QJ-8584 | 6-Bromo, 3-Hydroxy | Methyl ester, Bromo, Hydroxy | 95 | [321601-48-3] |
Key Observations :
- Substituent Positioning : The nitro group at C5 in LD-1868 introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing the acidity of the adjacent hydroxy group (C6). This contrasts with PY-7816, where bromo (C5) and hydroxy (C6) are adjacent but lack nitro, leading to reduced ring polarization .
- Electronic Effects : The meta-directing nitro group in LD-1868 may influence regioselectivity in further reactions, such as electrophilic aromatic substitution, compared to compounds like QH-2018, where bromo and hydroxy groups occupy para positions relative to the ester .
Spectroscopic and Physicochemical Properties
Infrared (IR) and Raman spectroscopy are critical for distinguishing these compounds:
- LD-1868 : The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ (IR), absent in analogs like PY-7816. The hydroxy group’s O-H stretch appears as a broad peak near 3200–3600 cm⁻¹ , while the ester carbonyl (C=O) resonates at ~1700 cm⁻¹ .
- PY-7816/QH-2018: These compounds lack nitro-related peaks but show similar O-H and C=O stretches, with minor shifts due to substituent positioning .
Solubility and Reactivity: The nitro group in LD-1868 increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-nitro analogs.
Crystallographic and Hydrogen Bonding Considerations
In contrast, compounds like QH-2018 may form dimeric structures via hydroxy-ester interactions .
Hydrogen Bonding Patterns :
- LD-1868 : Nitro (O···H-O) and hydroxy (O-H···O=C) interactions dominate.
- PY-7816 : Primarily O-H···O=C and C-Br···O=C weak halogen bonds.
Biological Activity
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural features:
- Bromine atom : Enhances electrophilic reactivity.
- Nitro group : Potentially involved in redox reactions.
- Hydroxyl group : Capable of forming hydrogen bonds, which may increase binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain nitropyridine compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 15.2 | |
| 5-Bromo-6-methyl-3-nitropyridin-2-ol | Antifungal | 20.5 |
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that this compound reduced the viability of breast cancer cells significantly.
| Cell Line | % Inhibition at 50 μM | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 75% | |
| A549 (Lung Cancer) | 60% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, while the bromine atom allows for nucleophilic substitution reactions, which can modify essential biomolecules such as proteins and nucleic acids. The hydroxyl group enhances the compound's solubility and facilitates interactions with cellular targets.
Case Studies
-
Antimicrobial Efficacy Against E. coli :
A study demonstrated that this compound inhibited E. coli growth with an IC50 value of 15.2 μM, suggesting its potential as an antibacterial agent . -
Inhibition of Cancer Cell Proliferation :
In a comparative analysis involving several cancer cell lines, this compound exhibited a dose-dependent decrease in cell viability, particularly in MCF7 cells, where it induced apoptosis through caspase activation .
Q & A
Q. What are the established synthetic routes for Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate, and how can regioselectivity be controlled?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route includes:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Bromination : Electrophilic bromination at the 3-position with Br₂ in acetic acid or using N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃).
Esterification : Methylation of the carboxylate group using methanol under acidic conditions (e.g., H₂SO₄) or via a coupling reagent like DCC (dicyclohexylcarbodiimide).
Regioselectivity Control :
Q. What purification and characterization methods are recommended for this compound?
Methodological Answer:
- Purification :
- Characterization :
- NMR : Expect aromatic protons in the δ 8.5–9.0 ppm range (pyridine ring), hydroxyl proton (δ 10–12 ppm, broad), and methyl ester (δ 3.9–4.1 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 290.97 (C₇H₄BrN₂O₅).
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained (e.g., via slow evaporation in DMSO) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group, nitro group as an electron-withdrawing moiety).
- Optimize Transition States : Model substitution reactions (e.g., Suzuki coupling at the 3-bromo position).
- Validate Experimental Data : Compare computed NMR chemical shifts (GIAO method) or IR vibrational modes with experimental results.
Software Tools : Gaussian or ORCA, using hybrid functionals (e.g., B3LYP for thermochemistry, M06-2X for non-covalent interactions) .
Q. What strategies resolve contradictions in reaction outcomes during multi-step syntheses involving this compound?
Methodological Answer: Common issues include:
- Byproduct Formation : Competing nitration/bromination pathways. Mitigate via low-temperature stepwise addition of reagents.
- Ester Hydrolysis : Protect the hydroxyl group (e.g., as a TBS ether) before esterification.
- Data Reconciliation : Use LC-MS to track intermediates and adjust reaction times. For example, if bromination yields <90%, repeat with excess NBS (1.2 equiv) and monitor via ¹H NMR .
Q. How is this compound utilized in designing bioactive molecules?
Methodological Answer: The bromine and nitro groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or reduction (nitro to amine). Applications include:
- Antiviral Agents : Functionalize the pyridine core to mimic protease inhibitors (e.g., replace Br with aryl groups via Pd catalysis).
- Antibacterial Scaffolds : Reduce the nitro group to an amine for hydrogen bonding with bacterial targets.
Case Study : A similar bromonitropyridine derivative showed IC₅₀ = 2.4 µM against SARS-CoV-2 3CL protease in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
